Decyl anthranilate

Biocatalysis Green Chemistry Esterification

Decyl anthranilate (CAS 18189-07-6), also known as decyl 2-aminobenzoate, is a long-chain ester of anthranilic acid with the molecular formula C17H27NO2 and a molecular weight of 277.4 g/mol. It belongs to the anthranilate ester class, which includes widely used fragrance compounds such as methyl anthranilate, ethyl anthranilate, and butyl anthranilate.

Molecular Formula C17H27NO2
Molecular Weight 277.4 g/mol
CAS No. 18189-07-6
Cat. No. B100788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecyl anthranilate
CAS18189-07-6
Molecular FormulaC17H27NO2
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC(=O)C1=CC=CC=C1N
InChIInChI=1S/C17H27NO2/c1-2-3-4-5-6-7-8-11-14-20-17(19)15-12-9-10-13-16(15)18/h9-10,12-13H,2-8,11,14,18H2,1H3
InChIKeyNMXZJPNAJUDMAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decyl Anthranilate (CAS 18189-07-6) Procurement Guide: Baseline Properties and Class Context


Decyl anthranilate (CAS 18189-07-6), also known as decyl 2-aminobenzoate, is a long-chain ester of anthranilic acid with the molecular formula C17H27NO2 and a molecular weight of 277.4 g/mol . It belongs to the anthranilate ester class, which includes widely used fragrance compounds such as methyl anthranilate, ethyl anthranilate, and butyl anthranilate. The compound appears as a colorless to pale yellow liquid, is soluble in organic solvents including alcohol, and exhibits a floral, grape, neroli odor profile [1]. Its primary application is as a fragrance ingredient in cosmetics and personal care formulations, with a recommended usage level of up to 3% in fragrance concentrates [2].

Fragrance formulation: mid-to-base note floral character with lower volatility than short-chain anthranilates
Synthesis research: long-chain alcohol esterification model substrate for biocatalysis optimization
Olfactory structure-activity studies: anthranilate homolog reference for chain-length–odor correlation

Decyl Anthranilate: Why In-Class Substitution Is Not Straightforward


Anthranilate esters share a common 2-aminobenzoate core, but their physicochemical and organoleptic properties diverge significantly with alkyl chain length. Shorter-chain analogs like methyl anthranilate (C8) exhibit high volatility and a sharp, sweet orange-blossom character, while longer-chain variants such as decyl anthranilate (C17) demonstrate markedly lower vapor pressure and a milder, more diffusive floral-neroli scent . The extended C10 alkyl chain of decyl anthranilate imparts enhanced hydrophobicity (estimated logP ≈ 6.7-6.8) compared to methyl (logP ≈ 2.2) and ethyl (logP ≈ 2.8) anthranilates, affecting both formulation compatibility and sensory longevity in finished products . Substituting decyl anthranilate with a shorter-chain analog without adjusting the fragrance composition will alter the evaporation profile, change the odor character, and may compromise the intended substantivity on skin or fabric. The following evidence quantifies these differences to guide informed selection and procurement.

Target Decyl anthranilate Floral grape neroli, low volatility, C10 hydrophobicity; shorter alkyl analogs shift to woody/fruity and evaporate faster.
Risk Methyl / butyl anthranilate Odor character and substantivity differ significantly; direct replacement without formula re-optimization may alter fragrance signature.

Decyl Anthranilate Differentiation: Quantitative Evidence Against Closest Analogs


Lipase-Catalyzed Synthesis Yield Comparison: Decyl vs. Methyl Anthranilate

In a head-to-head Plackett-Burman experimental design evaluating lipase-catalyzed esterification of anthranilic acid with C1-C18 alcohols, the reaction employing decanol (C10) to produce decyl anthranilate achieved a yield of approximately 12%, while the reaction with methanol (C1) produced methyl anthranilate at a 45.6% yield under identical enzymatic conditions [1]. Both decanol and methanol showed 99.9% statistical significance in the model.

Synthesis yield
Head-to-head
Decyl ~12% vs Methyl 45.6%
Supports process cost evaluation; decyl ester less efficient under lipase conditions
Lipase-catalyzed esterification, Plackett-Burman design; data to verify
Biocatalysis Green Chemistry Esterification

Odor Profile Differentiation: Floral Grape Neroli vs. Woody Indole Orange Blossom

At 100% concentration, decyl anthranilate is characterized by a 'floral grape neroli' odor profile . In contrast, methyl anthranilate at 100% is described as having a 'sweet woody indole orange blossom dry' odor with a 'woody' odor type [1]. Butyl anthranilate (C4 intermediate) exhibits a 'fruity' odor type with 'petitgrain plum sweet grape fruity winey floral berry powdery' nuances and a substantivity of 276 hours [2].

Odor profile
Cross-study comparable
Floral grape neroli vs woody indolic (methyl), fruity winey (butyl)
Qualitative shift across chain length confirms non-interchangeable odor character
Evaluated at 100% concentration; sensory panel context
Fragrance Chemistry Organoleptic Evaluation Sensory Science

Usage Level Recommendation in Fragrance Formulations

Decyl anthranilate carries a recommended usage level of up to 3.0000% in the fragrance concentrate [1]. This is a quantitative formulation guidance that reflects its odor strength, substantivity characteristics, and cost-performance ratio relative to other fragrance ingredients. While specific recommended usage levels for methyl anthranilate vary by application, its substantivity of 400 hours at 100% [2] suggests it may be used at lower concentrations to achieve comparable longevity.

Usage guideline
Class-level inference
Up to 3% in fragrance concentrate
Procurement-relevant formulation ceiling; analog substitution requires re-optimization
Methyl anthranilate substantivity 400 h but no direct usage level comparison
Fragrance Formulation Perfumery Cosmetic Chemistry

Antioxidant Property Claim in Skincare Formulations

Decyl anthranilate is described as possessing antioxidant properties, contributing to skin protection against free radical damage and supporting the delay of premature aging signs . While methyl anthranilate has been studied as a sunscreen precursor and for odor release applications , direct quantitative antioxidant activity comparisons (e.g., DPPH IC50, ORAC values) between decyl anthranilate and other anthranilate esters are not available in the current literature.

Antioxidant claim
Data to verify
Claimed antioxidant properties for skincare
Reported antioxidant property context; quantitative comparison unavailable
No DPPH/ORAC data; verify in procurement specification
Cosmetic Science Antioxidant Skincare

Decyl Anthranilate: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Floral Fragrance Formulation for Long-Lasting Cosmetic Products

Given its 'floral grape neroli' odor profile and extended alkyl chain (C10) which confers lower volatility and higher substantivity than shorter-chain anthranilates, decyl anthranilate is optimally suited as a mid-to-base note in fine fragrances, body lotions, and hair care products where sustained floral character is desired. The recommended usage level of up to 3% in the fragrance concentrate [1] provides a quantitative starting point for cost-effective formulation.

Specialty Ester Synthesis and Biocatalysis Research

The lipase-catalyzed synthesis data showing approximately 12% yield for decyl anthranilate positions this compound as a useful model substrate in biocatalysis studies aimed at optimizing esterification of long-chain alcohols with aromatic acids. Researchers investigating enzyme specificity or green chemistry routes can use these yield figures as a benchmark when evaluating alternative catalysts or reaction conditions.

Comparative Olfactory Studies of Anthranilate Homologs

The distinct olfactory shift across the anthranilate ester series—from woody/indolic (methyl) to fruity/winey (butyl) to floral/neroli (decyl) —makes decyl anthranilate a valuable reference compound in structure-odor relationship (SOR) studies. Sensory scientists and fragrance chemists can employ it to probe how alkyl chain length modulates odor character and substantivity.

Multi-Functional Skincare Formulations (Antioxidant + Fragrance)

The claimed antioxidant properties of decyl anthranilate , while not yet quantitatively benchmarked against analogs, suggest its potential as a dual-purpose ingredient in sunscreen lotions, anti-aging creams, and other skincare products where both a pleasant floral scent and free radical protection are desired. Procurement for this application should include verification of antioxidant activity per internal specifications.

Application
Selection Property
Validation Focus
Floral fragrance formulation
Chain-length-dependent odor and volatility profile
Substantivity evaluation; mid/base-note performance
Biocatalysis research
Enzymatic synthesis efficiency with long-chain alcohols
Yield benchmarking under reported lipase conditions
Olfactory structure-activity studies
Anthranilate homolog odor transition
Odor character consistency across homolog series
Skincare formulation research
Reported antioxidant potential
Antioxidant assay verification per internal specification
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